molecular formula C19H19N5 B3843557 1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE

1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE

Cat. No.: B3843557
M. Wt: 317.4 g/mol
InChI Key: HEVIDEKEDUSGPY-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines an aminophenyl group with a pyrimidinyl hydrazone moiety. Its distinct properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE typically involves the condensation of 1-(4-aminophenyl)-1-ethanone with 1-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding amines or hydrazines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminophenyl)-1-ethanone hydrazone
  • 1-(4-Methyl-6-phenyl-2-pyrimidinyl)hydrazone
  • 1-(4-Aminophenyl)-1-ethanone 1-(4-methyl-2-pyrimidinyl)hydrazone

Uniqueness

1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-4-methyl-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-13-12-18(16-6-4-3-5-7-16)22-19(21-13)24-23-14(2)15-8-10-17(20)11-9-15/h3-12H,20H2,1-2H3,(H,21,22,24)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVIDEKEDUSGPY-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=C(C)C2=CC=C(C=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE
Reactant of Route 2
1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE
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1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE
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1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE
Reactant of Route 5
Reactant of Route 5
1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE
Reactant of Route 6
1-(4-AMINOPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE

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